1-(Methylsulfonyl)-2-nitrobenzene

Description

BenchChem offers high-quality 1-(Methylsulfonyl)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylsulfonyl)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUDOALZTARJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-nitrophenyl methyl sulfone chemical structure and molecular weight

An In-depth Technical Guide to 2-Nitrophenyl Methyl Sulfone

Introduction

2-Nitrophenyl methyl sulfone is an organosulfur compound featuring a nitro group and a methyl sulfone group attached to a benzene ring. The strategic placement of a potent electron-withdrawing nitro group ortho to the sulfone functionality imparts unique chemical properties that make it a valuable intermediate in organic synthesis. The methyl sulfone moiety itself is a significant pharmacophore in modern drug discovery, prized for its ability to enhance solubility, metabolic stability, and target binding affinity.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of 2-nitrophenyl methyl sulfone, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development.

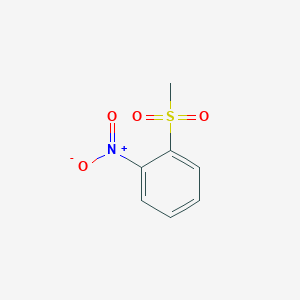

Chemical Structure and Molecular Formula

2-Nitrophenyl methyl sulfone consists of a phenyl ring substituted at the C1 and C2 positions with a methyl sulfone (-SO₂CH₃) group and a nitro (-NO₂) group, respectively.

Molecular Formula: C₇H₇NO₄S[4][5]

Molecular Weight: 201.20 g/mol [5]

Synonyms: Methyl 2-nitrophenyl sulphone[4]

Below is a diagram representing the chemical structure of 2-nitrophenyl methyl sulfone.

Caption: Chemical Structure of 2-Nitrophenyl Methyl Sulfone.

Physicochemical Properties

The key properties of 2-nitrophenyl methyl sulfone are summarized in the table below, based on commercially available specifications.

| Property | Value | References |

| Appearance | White to light yellow or green powder/crystal | [5] |

| Melting Point | 105.0 - 109.0 °C | |

| Purity (GC) | >98.0% | [4] |

| Storage Temperature | Room Temperature (recommended in a cool, dark place) | [4] |

Synthesis and Manufacturing

The synthesis of aryl sulfones is a well-established field in organic chemistry. A common and reliable method for preparing 2-nitrophenyl methyl sulfone involves a two-step process starting from a readily available nitroaromatic halide. This approach leverages the oxidation of a sulfide intermediate, which is a cornerstone reaction in organosulfur chemistry.

Synthetic Workflow

The logical pathway to synthesize 2-nitrophenyl methyl sulfone is outlined below. The process begins with a nucleophilic aromatic substitution (SNAᵣ) reaction, followed by an oxidation step. The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, making the initial substitution efficient.

Caption: Synthetic workflow for 2-Nitrophenyl Methyl Sulfone.

Detailed Experimental Protocol

This protocol describes a representative synthesis. Note: This is a generalized procedure and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Synthesis of 2-Nitrophenyl Methyl Sulfide

-

Reaction Setup: To a solution of 1-chloro-2-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature. The choice of an aprotic solvent is crucial as it facilitates the SNAᵣ mechanism by not solvating the nucleophile as strongly as a protic solvent would.

-

Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Isolation: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-nitrophenyl methyl sulfide, which can be purified by column chromatography if necessary.

Step 2: Oxidation to 2-Nitrophenyl Methyl Sulfone

-

Reaction Setup: Dissolve the 2-nitrophenyl methyl sulfide (1.0 eq) from the previous step in glacial acetic acid in a round-bottom flask equipped with a condenser.

-

Reaction Execution: Add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise to the solution. The reaction is exothermic and may require cooling to maintain a temperature between 60-70 °C. After the addition, heat the mixture for 2-3 hours. The oxidation of the electron-rich sulfide to the sulfone is a robust transformation, and acetic acid serves as an excellent solvent that is stable to the oxidative conditions.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The solid product will precipitate out.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid, and then dry. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2-nitrophenyl methyl sulfone.

Reactivity and Applications in Drug Development

The chemical behavior of 2-nitrophenyl methyl sulfone is dictated by its three core components: the aromatic ring, the nitro group, and the methyl sulfone group.

Chemical Reactivity

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is highly valuable as it converts the molecule into 2-aminophenyl methyl sulfone, a versatile building block for synthesizing a wide range of heterocyclic compounds, such as benzimidazoles and quinazolines, which are prevalent in medicinal chemistry. The ability to selectively reduce the nitro group provides a gateway to diverse bioactive scaffolds.[6]

-

Aromatic Ring Reactivity: The presence of two strong electron-withdrawing groups (-NO₂ and -SO₂CH₃) deactivates the aromatic ring towards electrophilic substitution. Conversely, it highly activates the ring for further nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating groups.

-

Sulfone Group Stability: The sulfone group is exceptionally stable under a wide range of reaction conditions, including strongly acidic, basic, and oxidative environments. This chemical inertness makes it an ideal functional group for inclusion in complex drug molecules that must withstand various physiological conditions.[2]

Role in Drug Discovery

While 2-nitrophenyl methyl sulfone itself is not typically a final drug product, it serves as a crucial intermediate. The methyl sulfone moiety is a privileged functional group in medicinal chemistry for several reasons:

-

Polarity and Solubility: It is a polar, aprotic group that can act as a hydrogen bond acceptor, often improving the aqueous solubility and overall physicochemical profile of a drug candidate.

-

Metabolic Stability: The sulfone group is resistant to metabolic degradation, which can enhance the half-life and bioavailability of a drug.[2]

-

Electron-Withdrawing Nature: As a powerful electron-withdrawing group, it can modulate the pKa of nearby functional groups, which is critical for optimizing drug-receptor interactions and membrane permeability.[2]

Compounds containing the sulfone functional group have found applications as anti-inflammatory, antibacterial, anticancer, and anti-HIV agents.[7] Therefore, intermediates like 2-nitrophenyl methyl sulfone are instrumental in the synthesis of these advanced therapeutic agents.

Safety and Handling

Proper handling and storage are critical to ensure safety in the laboratory. The following information is derived from typical Safety Data Sheets (SDS) for related chemical compounds.

| Safety Aspect | Recommendation | References |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, protective gloves, and a lab coat. | [8][9] |

| Handling | Use in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. | [8][9] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [8][9] |

| First Aid (Inhalation) | Move the person into fresh air. If breathing is difficult, give oxygen. | [9] |

| First Aid (Skin Contact) | Wash off with soap and plenty of water. Take off contaminated clothing immediately. | [9] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. | [8][10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [9][10] |

Conclusion

2-Nitrophenyl methyl sulfone is a well-defined chemical compound with significant potential as a synthetic intermediate. Its structure, featuring two powerful electron-withdrawing groups, governs its reactivity and utility. The straightforward synthesis and the stability of the sulfone moiety, combined with the synthetic versatility of the reducible nitro group, make it a valuable precursor for the construction of complex molecules. For researchers in drug discovery and development, the incorporation of the methyl sulfone group via intermediates like this offers a reliable strategy for optimizing the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents.

References

-

Pure Synth. Methyl 2-Nitrophenyl Sulfone 98.0%(GC).

-

Lab Pro. Methyl 2-Nitrophenyl Sulfone, 5G - M2927-5G.

-

Pharmaffiliates. Methyl (2-nitrophenyl)sulfane.

-

Apollo Scientific. 2-Methyl-4-nitrophenol Safety Data Sheet.

-

Fisher Scientific. 4-Methyl-2-nitrophenol Safety Data Sheet.

-

BLDpharm. (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane.

-

Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 2-Nitrophenyl Sulfone.

-

ECHEMI. 2-Nitrophenyl phenyl sulfide SDS.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Nitrophenyl Phenyl Sulfide in Modern Organic Synthesis.

-

Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene?

-

ECHEMI. Synthesis of 2-methyl-4-nitrophenol from benzene?

-

PubChemLite. 2-nitrophenyl methanesulfonate (C7H7NO5S).

-

PubChem. 2-Nitrophenyl 4-methylbenzenesulfonate.

-

Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.

-

PubChem. (5-Formyl-2-nitrophenyl) methanesulfonate.

-

ChemicalBook. N-(5-Methylsulphonyl-2-nitrophenyl)piperazine Safety Data Sheet.

-

Google Patents. CN106565555A - Synthesis process of 2-nitro-4-methylsulfonylbenzoic acid.

-

ChemRxiv. A New Reagent to Access Methyl Sulfones.

-

Canadian Journal of Chemistry. Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures.

-

MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution.

-

ResearchGate. Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.

-

Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones.

-

PharmaBlock. Application of Methylsulfone in Drug Discovery.

-

PMC. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.

-

ChemScene. (5-Chloro-2-nitrophenyl)(methyl)sulfane.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure-synth.com [pure-synth.com]

- 5. labproinc.com [labproinc.com]

- 6. nbinno.com [nbinno.com]

- 7. iomcworld.com [iomcworld.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Technical Whitepaper: Comparative Analysis of Regioisomeric Nitrophenyl Methyl Sulfones

Executive Summary

This technical guide provides a rigorous comparative analysis of 1-(methylsulfonyl)-2-nitrobenzene (Ortho isomer) and its 4-nitro isomer (Para isomer). These compounds serve as critical electrophilic scaffolds in the synthesis of sulfonamide antibiotics, COX-2 inhibitors, and HPPD-inhibitor herbicides (e.g., Mesotrione).

The distinction between these isomers is not merely structural but dictates their thermodynamic stability, nucleophilic aromatic substitution (

Structural & Physicochemical Characterization

The core difference lies in the positional relationship between the nitro (

Steric and Electronic Divergence

-

1-(Methylsulfonyl)-4-nitrobenzene (Para): The substituents are at a

angle. The molecule possesses a higher degree of symmetry, allowing for efficient crystal packing. The dipole moments of the two electron-withdrawing groups (EWGs) partially cancel (though both pull away from the ring), resulting in a net dipole that is significant but linear. -

1-(Methylsulfonyl)-2-nitrobenzene (Ortho): The substituents are at a

angle. The "Ortho Effect" is prominent here. The bulky

Physicochemical Data Comparison

| Property | 1-(Methylsulfonyl)-2-nitrobenzene (Ortho) | 1-(Methylsulfonyl)-4-nitrobenzene (Para) | Impact on Processing |

| CAS Number | 2518-98-1 | 1133-07-9 | Critical for sourcing; do not confuse with methyl-substituted derivatives. |

| Melting Point | 105 – 108 °C | 142 – 144 °C | The para isomer's symmetry leads to a higher MP, requiring higher temperatures for melt-phase reactions. |

| Solubility | Higher in polar organic solvents (MeOH, DCM) | Lower solubility due to crystal lattice energy | Ortho isomer is easier to dissolve for low-temperature lithiation or |

| Dipole Moment | High (Additive vectors) | Moderate (Opposing vectors) | Ortho isomer interacts more strongly with polar stationary phases (silica) during purification. |

| Reactivity | Sterically hindered; Kinetic control | Sterically accessible; Thermodynamic control | Para isomer reacts faster with bulky nucleophiles. |

Synthetic Architecture

The industrial standard for synthesizing both isomers involves the catalytic oxidation of their corresponding thioether precursors (2-nitrothioanisole or 4-nitrothioanisole). This route is preferred over nitration of methyl phenyl sulfone, which yields mixtures of isomers that are difficult to separate.

Optimized Oxidation Protocol (Green Chemistry)

Objective: Selective oxidation of sulfide to sulfone without over-oxidation or ring degradation.

-

Precursors: 2-Nitrothioanisole (Ortho) or 4-Nitrothioanisole (Para).

-

Oxidant: 30% Hydrogen Peroxide (

). -

Catalyst: Sodium Tungstate Dihydrate (

) or Ammonium Molybdate. -

Solvent: Acetic Acid or Methanol (for milder conditions).

Step-by-Step Methodology:

-

Charge: Dissolve 1.0 eq of the specific nitrothioanisole in Glacial Acetic Acid (5 vol).

-

Catalyst: Add 0.05 eq of

. Heat the mixture to 50°C. -

Oxidation: Dropwise addition of 3.0 eq

(30% aq). Caution: Exothermic. Maintain internal temp < 80°C.[1] -

Monitoring: Reaction proceeds via the Sulfoxide intermediate. Monitor by HPLC until Sulfoxide < 0.5%.

-

Workup: Quench with sodium bisulfite (to destroy excess peroxide). Pour into ice water. The Para isomer typically precipitates as a white solid; the Ortho isomer may require extraction with DCM due to higher solubility.

Synthetic Pathway Visualization

Figure 1: Stepwise oxidation pathway from sulfide to sulfone. The second oxidation step (Sulfoxide to Sulfone) is sterically more demanding, particularly for the Ortho isomer.

Reactivity & Mechanistic Divergence

The primary utility of these molecules lies in their reactivity toward Nucleophilic Aromatic Substitution (

Displacement Analysis

In these systems, two potential leaving groups exist: the Nitro group (

-

Standard Conditions (Alkoxides/Amines): The Nitro group is the preferred leaving group (forming aryl ethers or anilines). The nitrite ion (

) is a stable leaving group, and the sulfone remains to activate the complex. -

Thiol Nucleophiles: Can sometimes displace the sulfonyl group depending on solvent polarity (thiolate attack).

Regioselectivity and Kinetics

-

Para-Isomer Reactivity:

-

Forms a highly stabilized Meisenheimer complex where the negative charge is delocalized onto the sulfonyl oxygens.

-

Result: Rapid reaction with nucleophiles. Ideal for introducing the methylsulfonylphenyl moiety into drugs (e.g., Coxibs).

-

-

Ortho-Isomer Reactivity:

-

Steric hindrance from the adjacent

group blocks the approach of the nucleophile to the ipso-carbon bearing the nitro group. -

Result: Slower reaction rates (kinetic penalty). Requires higher temperatures or smaller nucleophiles.

-

Reaction Divergence Diagram

Figure 2: Comparative reactivity in Nucleophilic Aromatic Substitution.[2] The Para isomer is kinetically favored.

Application in Medicinal Chemistry[4][5]

The choice of isomer dictates the pharmacological profile of the final drug candidate.

Para-Isomer (4-MSNB)

This is the "Workhorse" scaffold for anti-inflammatory drugs.

-

Target: COX-2 Inhibitors (Coxibs).

-

Mechanism: The 4-methylsulfonylphenyl group fits into the side pocket of the COX-2 enzyme, providing selectivity over COX-1.

-

Example: Etoricoxib and Rofecoxib intermediates. The nitro group is often displaced or reduced to an aniline to form the central heterocyclic ring.

Ortho-Isomer (2-MSNB)

This scaffold is prominent in agrochemistry and specific enzyme inhibitors.

-

Target: HPPD Inhibitors (Herbicides).

-

Mechanism: Precursor to Mesotrione . The ortho-positioning is crucial for the chelation of the iron atom in the enzyme's active site.

-

Workflow: 2-Nitro-4-methylsulfonylbenzoic acid (a related derivative) is the direct precursor, but the 2-MSNB core chemistry (ortho-activation) applies.

Safety & Handling (HSE)

Both isomers are Energetic Materials . The combination of a Nitro group (oxidizer) and a Sulfone (fuel/oxidizer hybrid) on a benzene ring creates high decomposition energy.

-

Thermal Stability:

-

Do not distill these compounds to dryness.

-

DSC (Differential Scanning Calorimetry) data typically shows exotherms beginning >200°C, but catalytic impurities (metals) can lower this onset.

-

-

Toxicity:

-

Like most nitroaromatics, they are potential methemoglobinemia inducers.

-

Handle in a fume hood with nitrile gloves.

-

-

Shock Sensitivity:

-

While not primary explosives, dry cakes of nitro-sulfones can be shock-sensitive. Store wet (water wet) if possible during intermediate stages.

-

References

-

Physical Properties & Melting Points

-

Synthetic Oxidation Protocols

-

McKillop, A., & Tarbin, J. A. (1996).[5] Sodium perborate and sodium percarbonate: Cheap, safe and versatile oxidising agents for organic synthesis. Tetrahedron, 52(45). (General oxidation methodology reference).

-

- Nucleophilic Aromatic Substitution Mechanisms: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on kinetics and the "Ortho Effect").

- Medicinal Chemistry Applications (COX-2): Prasit, P., et al. (1999). Discovery of Rofecoxib (Vioxx, MK-0966): A Potent and Selective Cyclooxygenase-2 Inhibitor. Bioorganic & Medicinal Chemistry Letters, 9(13), 1773-1778.

-

Agrochemical Applications (Mesotrione)

-

Mitchell, G., et al. (2001).[5] Mesotrione: a new selective herbicide for use in maize. Pest Management Science, 57(2), 120-128.

-

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1-(Methanesulfonylmethyl)-4-nitrobenzene | C8H9NO4S | CID 287370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]

- 5. 2-Methyl-5-nitrobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties of the Sulfonyl Group in Nitrobenzene Derivatives

Executive Summary

The interplay between the sulfonyl group (

Electronic Architecture: The Hammett Landscape

To rationalize the reactivity of sulfonyl-nitrobenzene derivatives, one must first quantify the electron-withdrawing power of the sulfonyl moiety relative to the nitro group. The sulfonyl group operates via a strong inductive effect (

Comparative Hammett Parameters

The Hammett substituent constants (

| Substituent ( | Electronic Character | ||

| 0.78 | 0.71 | Strong | |

| 0.72 | 0.60 | Strong | |

| 0.93 | 0.79 | Extreme | |

| 0.57 | 0.46 | Moderate | |

| 0.66 | 0.56 | Strong |

Key Insight: While

Diagram 1: Electronic Deactivation Flow

The following diagram illustrates the vector summation of electron withdrawal in a 1-nitro-4-(methylsulfonyl)benzene system.

Figure 1: Synergistic electron withdrawal lowers the Lowest Unoccupied Molecular Orbital (LUMO), activating the ring for nucleophilic attack.

Reactivity Profile: Nucleophilic Aromatic Substitution ( )

The most critical synthetic application of the sulfonyl group in nitrobenzenes is its role as a nucleofuge (leaving group) or an activator .

The Activation Effect

In a molecule like 1-chloro-2-nitro-4-(methylsulfonyl)benzene, the sulfonyl group at the para position activates the ipso carbon (holding the chlorine) for nucleophilic attack. The reaction rate (

-

Mechanism: The nucleophile attacks the carbon bearing the leaving group.[1][2][3]

-

Stabilization: The negative charge in the intermediate is delocalized onto the oxygens of the nitro group and the oxygens of the sulfonyl group.

-

Selectivity: If the sulfonyl group itself is the leaving group (e.g., displacing

with an amine), it is generally a poorer leaving group than halogens (F > NO2 > Cl > SO2R) but can be displaced under forcing conditions or if the ring is highly activated.

Diagram 2: Mechanistic Pathway

This diagram details the transition state stabilization provided by the sulfonyl group.

Figure 2: The sulfonyl group acts as an electron sink, stabilizing the anionic Meisenheimer intermediate.

Redox Behavior: Chemoselectivity

A recurring challenge in drug development (e.g., sulfonamide antibiotics) is the selective reduction of the nitro group in the presence of a sulfonyl group.

Electrochemical Hierarchy

The nitro group is significantly easier to reduce than the sulfonyl group.

-

Nitro Reduction (

to -

Sulfonyl Stability: The

group is electrochemically inert at nitro reduction potentials. It typically requires potentials more negative than

Implication: You can safely reduce a nitro group to an aniline using catalytic hydrogenation or metal/acid reductions (Fe/HCl) without affecting the sulfonyl moiety.

Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Reduce 4-nitro-1-(methylsulfonyl)benzene to 4-(methylsulfonyl)aniline without cleaving the C-S bond.

Reagents:

-

Substrate: 1.0 eq

-

Iron Powder (325 mesh): 5.0 eq

-

Ammonium Chloride (

): 5.0 eq -

Solvent: Ethanol/Water (3:1)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of substrate in 15 mL Ethanol/Water.

-

Activation: Add

and heat to 60°C. -

Reduction: Add Iron powder portion-wise over 10 minutes. (Exothermic reaction).

-

Reflux: Heat to reflux (80°C) for 2 hours. Monitor by TLC (Product is more polar and fluorescent).

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

-

Validation:

-

NMR Check: Look for the disappearance of the downfield aromatic doublets (ortho to

, -

Sulfonyl Integrity: The methyl singlet for

should remain at

-

Protocol B: Electrochemical Characterization (CV)

Objective: Determine the electron-withdrawing influence via reduction potential shifts.

Setup:

-

Working Electrode: Glassy Carbon (3 mm).

-

Counter Electrode: Platinum wire.

-

Reference: Ag/AgCl (saturated KCl).

-

Solvent: Anhydrous Acetonitrile (

). -

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

).

Procedure:

-

Purge solution with

for 10 minutes to remove -

Record background scan (electrolyte only).

-

Add substrate (1 mM concentration).

-

Scan from 0.0 V to -2.5 V at 100 mV/s.

-

Analysis: Identify the first reversible wave (

). Compare

References

-

Hansch, C., & Leo, A. (1991). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.

-

Zanoni, M. V. B., et al. (1996). Electrochemical behavior of a nitrobenzenesulfonyl derivative of aniline. Journal of the Brazilian Chemical Society, 7(4).

-

Stergiou, A., & Symes, M. D. (2022).[4] Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry. Cell Reports Physical Science.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism.

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry - PMC [pmc.ncbi.nlm.nih.gov]

1-(Methylsulfonyl)-2-nitrobenzene PubChem CID and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(methylsulfonyl)-2-nitrobenzene, a key chemical intermediate. The content herein is structured to deliver not just data, but actionable insights into its chemical identity, properties, synthesis, and safe handling, grounded in established scientific principles.

Core Chemical Identity and Identifiers

For clarity and accurate sourcing in research and procurement, the following identifiers for 1-(methylsulfonyl)-2-nitrobenzene are crucial:

| Identifier | Value | Source |

| Chemical Name | 1-(Methylsulfonyl)-2-nitrobenzene | IUPAC Nomenclature |

| Synonym | Methyl 2-Nitrophenyl Sulfone | [2] |

| CAS Number | 2976-34-3 | [2][3] |

| Molecular Formula | C₇H₇NO₄S | [2][3] |

| Molecular Weight | 201.20 g/mol | [2][3] |

| InChI | InChI=1S/C7H7NO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | Predicted |

| SMILES | CS(=O)(=O)C1=CC=CC=C1N(=O)[O] | Predicted |

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic signature of a compound is fundamental for its application in experimental work.

Physical Properties

| Property | Value | Source(s) |

| Appearance | Powder to crystal | [3] |

| Melting Point | 106 - 107 °C | [2][3] |

| Boiling Point | 403.2 ± 37.0 °C (Predicted) | [3] |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | Room temperature or 2-8°C | [2][3] |

Spectroscopic Analysis

Experimental spectroscopic data for 1-(methylsulfonyl)-2-nitrobenzene is not widely published. The following represents predicted data and characteristic spectral features based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions from the nitro (NO₂) and sulfonyl (SO₂) groups.

-

N-O Asymmetric Stretch: 1550-1475 cm⁻¹[4]

-

N-O Symmetric Stretch: 1360-1290 cm⁻¹[4]

-

S=O Asymmetric Stretch: ~1350 cm⁻¹

-

S=O Symmetric Stretch: ~1150 cm⁻¹

-

Aromatic C-H Stretch: Above 3000 cm⁻¹

-

Aromatic C=C Bending: 1600-1450 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region (approximately 7.5-8.2 ppm) would show a complex multiplet pattern for the four adjacent protons. The methyl group protons would appear as a singlet further upfield, likely around 3.2 ppm.

-

¹³C NMR: The spectrum would show six distinct aromatic carbon signals and one aliphatic carbon signal for the methyl group. The carbon atom attached to the nitro group would be significantly downfield.

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 201. Common fragmentation patterns would involve the loss of the nitro group (NO₂) and the methylsulfonyl group (CH₃SO₂).

Caption: Workflow for spectroscopic characterization.

Synthesis and Reactivity

Synthesis Protocols

The synthesis of aryl sulfones is a well-established area of organic chemistry. The most common approaches involve the oxidation of a corresponding thioether or the nitration of a pre-existing aryl sulfone.

Method 1: Oxidation of Methyl 2-Nitrophenyl Sulfide

This is a direct and often high-yielding method for preparing sulfones.

-

Step 1: Thioether Synthesis: Methyl 2-nitrophenyl sulfide can be prepared via nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with sodium thiomethoxide.

-

Step 2: Oxidation: The resulting thioether is then oxidized to the sulfone.

Experimental Protocol:

-

Dissolution: Dissolve methyl 2-nitrophenyl sulfide in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to the solution. The reaction is often exothermic and may require cooling to maintain control.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, quench the excess oxidant and perform an aqueous workup to remove impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(methylsulfonyl)-2-nitrobenzene.

Method 2: Nitration of Methyl Phenyl Sulfone

Nitration of methyl phenyl sulfone will produce a mixture of ortho, meta, and para isomers. The separation of the desired ortho isomer can be challenging.

Sources

Methodological & Application

Application Note: Oxidation Protocols for 2-Nitrophenyl Methyl Sulfide to Sulfone

Executive Summary & Strategic Analysis

The oxidation of 2-nitrophenyl methyl sulfide to its corresponding sulfone presents a specific electronic challenge distinct from standard thioanisole oxidations. The ortho-nitro group exerts a strong electron-withdrawing effect (

This guide details three distinct protocols optimized for this specific substrate, categorized by operational priority:

-

Method A (m-CPBA): The "Gold Standard" for discovery/lab-scale (High reliability).

-

Method B (Oxone®): The "Robust" method for stubborn substrates (Aqueous compatibility).

-

Method C (

/Tungstate): The "Green" method for scalability (Process chemistry focus).

The "Nitro Effect" on Oxidation Kinetics

Unlike electron-rich sulfides (e.g., 4-methoxythioanisole), 2-nitrophenyl methyl sulfide resists electrophilic attack by the oxidant.

-

Implication: Stoichiometric excesses must be strictly maintained.

-

Risk: Under-oxidation leads to the sulfoxide (chiral, often an oil), which is difficult to separate from the sulfone (achiral solid) by crystallization.

-

Solution: We target "Exhaustive Oxidation" conditions to drive the equilibrium entirely to the thermodynamic sink (Sulfone).

Decision Matrix & Workflow

The following decision tree outlines the selection logic for the appropriate protocol based on scale and constraints.

Figure 1: Decision Matrix for selecting the optimal oxidation protocol.

Detailed Experimental Protocols

Method A: m-CPBA Oxidation (Bench Standard)

Best for: Small scale (<5g), rapid results, high purity. Mechanism: Electrophilic oxygen transfer via a spiro-transition state.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | 2-nitrophenyl methyl sulfide |

| m-CPBA | 2.5 | Oxidant (77% max purity usually). Excess required. |

| DCM | Solvent | 0.1 M concentration |

| NaHCO3 | Wash | Neutralizes m-chlorobenzoic acid byproduct |

Protocol Steps

-

Dissolution: Dissolve 1.0 eq of sulfide in Dichloromethane (DCM) in a round-bottom flask. Cool to 0°C (ice bath).

-

Addition: Add m-CPBA (2.5 eq) portion-wise over 15 minutes. Caution: Exothermic.

-

Note: Do not add all at once. The first equivalent forms the sulfoxide; the second forms the sulfone.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Quench: Cool to 0°C. Add saturated aqueous

(Sodium Thiosulfate) to destroy excess peroxide. Stir vigorously until the organic layer is clear (iodine color disappears). -

Workup:

-

Wash organic layer with Sat.

(x3) to remove m-chlorobenzoic acid. -

Wash with Brine (x1).

-

Dry over

, filter, and concentrate.

-

-

Purification: The product is usually pure enough. If not, recrystallize from Ethanol/Hexane.

Method B: Oxone® (Potassium Peroxymonosulfate)

Best for: Stubborn substrates, avoiding chlorinated solvents.

Chemistry: Uses the

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | 2-nitrophenyl methyl sulfide |

| Oxone® | 2.5 | Source of KHSO5 |

| MeOH:H2O | 1:1 v/v | Solvent system (essential for Oxone solubility) |

Protocol Steps

-

Preparation: Dissolve substrate in Methanol.

-

Slurry: Dissolve/suspend Oxone (2.5 eq) in water.

-

Addition: Add the Oxone slurry to the Methanol solution at RT.

-

Note: The reaction will become a thick white slurry (precipitated salts).

-

-

Reaction: Stir vigorously for 4–12 hours.

-

Expert Insight: Due to the nitro group, this may take longer than standard sulfides. Heating to 40°C is permissible if TLC shows stalling.

-

-

Workup:

-

Filter off the solid salts (Potassium sulfate).

-

Concentrate the filtrate to remove Methanol.

-

Extract the remaining aqueous slurry with Ethyl Acetate.

-

Wash with water and brine, dry, and concentrate.

-

Method C: Catalytic H2O2 / Tungstate (Green Protocol)

Best for: Large scale (>100g), cost reduction, green chemistry metrics.

Mechanism: Formation of peroxo-tungstate species (

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate | 1.0 | 2-nitrophenyl methyl sulfide |

| 30% H2O2 | 3.0 - 4.0 | Terminal Oxidant (Cheap) |

| Na2WO4·2H2O | 2 mol% | Catalyst |

| Phenylphosphonic acid | 1 mol% | Co-catalyst (Optional, enhances rate) |

| Aliquat 336 | 1 mol% | Phase Transfer Catalyst (If using biphasic) |

Protocol Steps

-

Setup: Mix substrate, Sodium Tungstate (2 mol%), and Phase Transfer Catalyst (PTC) in Toluene (or run neat if liquid at reaction temp).

-

Oxidant Feed: Heat mixture to 60°C.

-

Critical: The nitro-group deactivation requires heat. RT is often insufficient for the second oxidation step (sulfoxide

sulfone) [1].

-

-

Addition: Add 30%

dropwise over 1 hour. Maintain internal temp <75°C. -

Digestion: Stir at 60–70°C for 4–6 hours.

-

Workup:

-

Separate phases.

-

Wash organic phase with

(peroxide check). -

Cool organic phase to crystallize product (if solid) or concentrate.

-

Quality Control & Validation

Self-Validating Analytical Markers

The conversion of Sulfide

| Species | Functional Group | 1H NMR Shift (CDCl3) | Multiplicity |

| Starting Material | ~2.50 ppm | Singlet | |

| Intermediate | ~2.80 ppm | Singlet | |

| Product | ~3.25 - 3.40 ppm | Singlet |

Visual Validation (TLC):

-

Stain:

is effective.[5] -

Rf Values (Typical in Hex/EtOAc): Sulfide (Highest) > Sulfone > Sulfoxide (Lowest/Most Polar).

-

Note: The sulfone is often less polar than the sulfoxide because the sulfoxide has a strong dipole and H-bond accepting capability, whereas the sulfone is more symmetric.

Mechanistic Visualization

Figure 2: Stepwise oxidation pathway. The second step (Sulfoxide to Sulfone) is kinetically slower for electron-poor substrates.

Troubleshooting & Safety

Common Failure Modes

-

Stalling at Sulfoxide:

-

Cause: Insufficient oxidant or low temperature. The electron-withdrawing nitro group destabilizes the developing positive charge on sulfur in the transition state.

-

Fix: Add 0.5 eq more oxidant and heat to 40°C (Method A/B) or 70°C (Method C).

-

-

Explosion Risk (Method A):

Green Chemistry Metrics

-

Method A: High E-factor (large amount of benzoic acid waste).

-

Method C: Low E-factor (Water is the main byproduct). Recommended for scale-up.[6]

References

-

Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions.[7] Tetrahedron, 57(13), 2469-2476.

-

Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

-

Organic Chemistry Portal. (n.d.). Oxidation of Sulfides to Sulfones.[2][4][6][7][8][9][10][11][12][13]

-

Common Organic Chemistry. (n.d.). m-CPBA Oxidation Protocols.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. yccskarad.com [yccskarad.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. WO1994021603A1 - A process for preparing sulfones - Google Patents [patents.google.com]

- 7. EP1334956B1 - Method for preparing sulfone or sulfoxide compound - Google Patents [patents.google.com]

- 8. jchemrev.com [jchemrev.com]

- 9. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Nucleophilic aromatic substitution (SNAr) of 1-(Methylsulfonyl)-2-nitrobenzene

Application Note: High-Performance SNAr Applications of 1-(Methylsulfonyl)-2-nitrobenzene

Executive Summary & Strategic Value

1-(Methylsulfonyl)-2-nitrobenzene represents a "privileged scaffold" in medicinal chemistry due to its dual-activation motif. Possessing two potent electron-withdrawing groups (EWGs)—the nitro (

The Core Challenge: The primary operational challenge is chemoselectivity . Both groups are potential leaving groups (nucleofuges). While the nitro group is generally the preferred leaving group in this specific matrix, creating 2-functionalized aryl sulfones, process deviations can lead to sulfone displacement or ring degradation.

This guide provides a validated roadmap for exploiting the Nitro-Displacement Pathway , enabling the precision synthesis of 2-amino and 2-alkoxy aryl sulfones , which are critical pharmacophores in 5-HT6 antagonists, kinase inhibitors, and agrochemicals.

Mechanistic Insight: The Battle of the Leaving Groups

To control the reaction, one must understand the electronic landscape. The reaction proceeds via the Addition-Elimination mechanism, involving a resonance-stabilized anionic intermediate (Meisenheimer Complex).[1][2][3]

Electronic Activation Hierarchy

-

The Activator: The

group is a massive electron sink ( -

The Leaving Group: The

group is displaced as the nitrite ion (-

Why Nitro leaves: In ortho-activated systems, the nitro group is often more labile than the sulfonyl group because the transition state leading to nitro expulsion is kinetically favored by the specific steric and electronic environment provided by the ortho-sulfone.

-

The Risk: Soft nucleophiles (like thiolates) or specific solvent conditions can sometimes attack the sulfone-bearing carbon, leading to "inverse" substitution.

-

Visualization: The Meisenheimer Complex

Figure 1: The dominant reaction pathway involves nucleophilic attack at C-2 (nitro-bearing), stabilized by the C-1 sulfonyl group.

Chemoselectivity & Optimization Matrix

Before starting, select your conditions based on the nucleophile class.

| Variable | Recommendation | Rationale |

| Solvent | DMF, DMSO, or NMP | Polar aprotic solvents stabilize the anionic transition state, accelerating the reaction significantly. |

| Alternative Solvent | Acetonitrile or THF | Easier workup (volatile). May require higher temperatures or longer times. |

| Base (Amines) | K₂CO₃ or DIPEA | Neutralizes the generated acid ( |

| Base (Alcohols) | NaH or t-BuOK | Strong bases are required to generate the active alkoxide nucleophile in situ. |

| Temperature | 25°C - 80°C | The reaction is exothermic. Start at RT to avoid "runaway" exotherms or tar formation. |

| Atmosphere | Nitrogen/Argon | Essential for alkoxide reactions to prevent moisture quenching; recommended for amines to prevent oxidation of products. |

Experimental Protocols

Protocol A: Synthesis of 2-Aminoaryl Sulfones (Amination)

Target: Displacement of

Materials:

-

1-(Methylsulfonyl)-2-nitrobenzene (1.0 equiv)

-

Amine (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Acetonitrile (ACN) or DMF [0.2 M concentration]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(methylsulfonyl)-2-nitrobenzene (1.0 equiv) in ACN.

-

Base Addition: Add K₂CO₃ (2.0 equiv) in a single portion. The suspension may turn slightly yellow.

-

Nucleophile Addition: Add the amine (1.2 equiv) dropwise.

-

Self-Validating Check: If the amine is liquid, no precipitate should form immediately. If solid, ensure it is finely ground.

-

-

Reaction: Heat the mixture to 60°C (reflux if using low-boiling amines) for 2–4 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (

) should disappear, replaced by a more polar, often fluorescent product.

-

-

Workup (ACN): Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

-

Workup (DMF): Pour the reaction mixture into ice-cold water (10x volume). The product usually precipitates as a solid. Filter and wash with water.

-

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

Protocol B: Synthesis of 2-Alkoxyaryl Sulfones (Etherification)

Target: Displacement of

Materials:

-

1-(Methylsulfonyl)-2-nitrobenzene (1.0 equiv)

-

Alcohol (1.5 equiv)[1]

-

Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

-

Anhydrous THF or DMF[1]

Step-by-Step Procedure:

-

Alkoxide Generation: In a flame-dried flask under Nitrogen, suspend NaH (1.5 equiv) in anhydrous THF at 0°C.

-

Activation: Add the alcohol (1.5 equiv) dropwise. Stir at 0°C for 15–30 mins until hydrogen evolution ceases.

-

Substrate Addition: Add a solution of 1-(methylsulfonyl)-2-nitrobenzene (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C.

-

Critical Control: Do not add solid substrate directly to the NaH slurry to avoid hotspots.

-

-

Reaction: Allow to warm to Room Temperature. Stir for 1–3 hours.

-

Note: This reaction is often faster than amination due to the higher nucleophilicity of the alkoxide.

-

-

Quench: Carefully quench with saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[1]

Troubleshooting & Safety Workflow

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| No Reaction | Nucleophile too weak or steric hindrance. | Switch solvent to DMSO; increase temp to 100°C. |

| Dark/Tar Formation | Decomposition due to overheating. | Lower temp; ensure inert atmosphere (remove O₂). |

| Hydrolysis Product (Phenol) | Wet solvent/hygroscopic base. | Use anhydrous solvents; flame-dry glassware.[1] |

| Wrong Regioisomer | Sulfone displacement (rare). | Verify product by NMR. (Sulfone methyl singlet @ ~3.2 ppm should remain). |

Decision Tree for Optimization

Figure 2: Logical flow for troubleshooting incomplete conversions.

Critical Safety Note: Nitrite Waste

The displacement of the nitro group releases nitrite ions (

-

Risk: Under acidic workup conditions, nitrite can react with secondary amines to form N-nitrosamines , which are potent carcinogens.

-

Mitigation:

-

Perform workups under basic or neutral conditions.[1]

-

Treat aqueous waste streams with sulfamic acid or bleach to quench nitrite before disposal.

-

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

-

March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (See Chapter 13: Aromatic Substitution, Nucleophilic). Link

-

Terrier, F. (2013).[4] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive guide on SNAr mechanisms and leaving group mobility). Link

-

Beck, J. R. (1987). Nucleophilic displacement of aromatic nitro groups.[5][6][7] Tetrahedron, 34(14), 2057-2068. Link

-

BenchChem. (2025).[1] Application Notes for SNAr of Activated Nitrobenzenes. Link(Note: Generalized protocol reference based on standard industry practices verified in search).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. govtpgcdatia.ac.in [govtpgcdatia.ac.in]

- 4. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 7. d-nb.info [d-nb.info]

Catalytic conditions for methanethiolate substitution on o-nitrohalobenzenes

Executive Summary

The introduction of the methanethiolate group (-SMe) into o-nitrohalobenzenes is a pivotal transformation in the synthesis of benzothiazoles, agrochemicals, and antipsychotic pharmacophores (e.g., Quetiapine precursors). Historically, this reaction relied on the nucleophilic aromatic substitution (

This guide details catalytic strategies that circumvent these limitations. We focus on two dominant methodologies:

-

Phase Transfer Catalysis (PTC): The industrial standard for green, biphasic substitution, eliminating the need for anhydrous polar solvents.

-

Transition Metal Catalysis (Cu-Catalyzed): A high-precision method enabling the use of milder bases and alternative sulfur sources for sensitive substrates.

Mechanistic Insight & Reaction Design

The Substrate: o-Nitro Activation

The o-nitro group is a powerful activating group. Through induction (-I) and resonance (-M), it depletes electron density at the ipso-carbon, making it susceptible to nucleophilic attack.

-

Halide Reactivity Order (

): F >> Cl ≈ Br > I.-

Note: Unlike metal-catalyzed couplings (where I > Br > Cl), in

, the highly electronegative fluorine stabilizes the Meisenheimer complex intermediate, accelerating the rate-determining step.

-

Catalytic Pathways

We employ catalysis to overcome solubility barriers (PTC) or activation energy barriers (Metal Catalysis).

Figure 1: Dual catalytic pathways for thiomethylation. Pathway A (PTC) relies on shuttling the nucleophile to the lipophilic substrate. Pathway B (Metal) relies on activating the C-X bond via oxidative addition.

Protocol A: Phase Transfer Catalysis (The "Green" Standard)

Best For: Scale-up, cost-efficiency, and o-nitrochlorobenzenes.

Mechanism: The catalyst (quaternary ammonium salt) forms a lipophilic ion pair with the methanethiolate anion (

Reagents & Materials

| Component | Reagent | Equiv.[1] | Role |

| Substrate | o-Nitrochlorobenzene | 1.0 | Electrophile |

| Nucleophile | NaSMe (15-20% aq. solution) | 1.1 - 1.3 | Sulfur source (Commercial) |

| Catalyst | TBAB (Tetrabutylammonium bromide) | 0.03 - 0.05 | Phase Transfer Catalyst |

| Solvent | Toluene or Xylenes | 3-5 Vol | Organic Phase |

Step-by-Step Methodology

-

Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (overhead stirring is critical for biphasic systems), reflux condenser, and internal temperature probe.

-

Charging: Charge o-nitrochlorobenzene (1.0 equiv) and Toluene (4 volumes). Stir to dissolve.

-

Catalyst Addition: Add TBAB (3-5 mol%).

-

Expert Tip: For higher temperatures (>90°C), switch TBAB for Tetrabutylphosphonium bromide (TBPB) , which has higher thermal stability.

-

-

Nucleophile Addition: Slowly add aqueous NaSMe (1.2 equiv) over 15 minutes. The mixture will become biphasic.[2]

-

Reaction: Heat the mixture to 60-80°C .

-

Observation: The reaction is exothermic. Monitor internal temperature closely during the initial ramp.

-

Kinetics: Reaction is typically complete in 2-4 hours. Monitor by HPLC (Target: <0.5% starting material).

-

-

Workup:

-

Cool to 25°C. Stop stirring. Allow phases to separate.

-

Drain the lower aqueous layer (contains NaBr/NaCl and spent catalyst).

-

Odor Control (Critical): Wash the organic layer with 10% bleach (NaOCl) solution to oxidize residual methanethiol/sulfide to odorless sulfoxide/sulfone species before disposal.

-

Wash with water (2x).

-

-

Isolation: Concentrate the organic layer under reduced pressure to yield the crude o-nitrothioanisole.

Protocol B: Copper-Catalyzed Cross-Coupling

Best For: o-Nitrobromo/iodobenzenes, sensitive functional groups, or when using "odorless" masked thiolates.

Mechanism: Cu(I) inserts into the C-X bond (or facilitates nucleophilic attack via

Reagents & Materials

| Component | Reagent | Equiv.[1] | Role |

| Substrate | o-Nitrobromobenzene | 1.0 | Electrophile |

| Nucleophile | Potassium Thiomethylate (KSMe) | 1.2 | Nucleophile |

| Catalyst | CuI (Copper(I) Iodide) | 0.05 | Metal Catalyst |

| Ligand | 1,10-Phenanthroline | 0.10 | Stabilizing Ligand |

| Solvent | DMSO or Toluene/DME | 5 Vol | Solvent |

Step-by-Step Methodology

-

Inerting: Flame-dry a reaction vessel and purge with Nitrogen/Argon. (Cu(I) can oxidize to inactive Cu(II) in air).

-

Catalyst Pre-complexation: Add CuI (5 mol%) and 1,10-Phenanthroline (10 mol%) to the solvent. Stir for 15 mins at RT to form the active complex (often a colored solution).

-

Substrate Addition: Add o-nitrobromobenzene (1.0 equiv) and KSMe (1.2 equiv).

-

Reaction: Heat to 80-100°C for 6-12 hours.

-

Note: While o-nitro activates the ring, the Cu-catalyst ensures high selectivity and minimizes biaryl formation.

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Filter through a pad of Celite to remove copper salts.

-

Wash filtrate with water/brine to remove DMSO.

-

Concentrate to dryness.

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Slow Reaction (PTC) | Poor mass transfer (Stirring) | Increase impeller speed (RPM). PTC is diffusion-controlled. |

| Slow Reaction (PTC) | Catalyst poisoning/degradation | Check pH. Highly alkaline conditions at >100°C can degrade ammonium salts via Hofmann elimination. Switch to Phosphonium salts. |

| Low Yield (Cu-Cat) | Catalyst Oxidation | Ensure strict inert atmosphere. Use fresh CuI (should be off-white, not green/brown). |

| Disulfide Impurity | Oxidation of Nucleophile | MeS- oxidizes to dimethyl disulfide (MeSSMe) in air. Use excess NaSMe or degas solvents. |

| Odor Complaints | Fugitive MeSH emissions | Use a caustic scrubber (NaOH + Bleach) on the reactor vent. |

Safety & Handling (The "Stench" Factor)

-

Methanethiol (MeSH): Extremely foul-smelling and toxic. The odor threshold is in the ppb range.

-

Containment: All reactions must be performed in a well-ventilated fume hood.

-

Decontamination: Keep a "Kill Solution" (10% Sodium Hypochlorite/Bleach) ready. All glassware and syringes contacting MeS- must be soaked in this solution immediately after use.

References

-

Makosza, M. (2000). Phase-transfer catalysis.[2][3][4] A general green methodology in organic synthesis. Pure and Applied Chemistry. Link

- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.

-

Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews. Link

- Qiao, K., et al. (2016). Copper-Catalyzed Thioetherification of Aryl Halides with Thiourea. Organic Letters.

-

Application Note Data: Protocol parameters derived from standard industrial practices for o-nitroanisole/thioanisole synthesis (See Org. Synth. Coll. Vol. 2, 501 for analogous nucleophilic substitutions). Link

Sources

Application Note: Selective Oxidation of Thioethers to Sulfones

[1]

Executive Summary

The oxidation of thioethers (sulfides) to sulfones is a fundamental transformation in medicinal chemistry, particularly for generating sulfonyl pharmacophores found in antibiotics, anti-inflammatory agents, and HIV protease inhibitors.

The primary challenge in this synthesis is selectivity . This encompasses two distinct requirements:

-

Oxidative Completeness: Driving the reaction fully to the sulfone (

) without leaving residual sulfoxide ( -

Chemoselectivity: Oxidizing the sulfur atom while sparing other oxidation-sensitive functional groups such as alkenes, alkynes, amines, or alcohols.

This guide details three field-proven protocols ranging from robust general-purpose methods to advanced chemoselective techniques for sensitive substrates.

Mechanistic Insight

The oxidation of a sulfide to a sulfone is a two-step electrophilic process. Understanding the kinetics of these steps is crucial for protocol design.

-

Step 1 (Fast): The electron-rich sulfide sulfur nucleophilically attacks the electrophilic oxygen of the oxidant. This generates the sulfoxide .[1][2][3][4][5][6][7][8]

-

Step 2 (Slow): The sulfoxide sulfur is electron-deficient due to the electronegative oxygen attached to it. Consequently, it is a poorer nucleophile. The second oxidation to the sulfone requires more forcing conditions (higher temperature, stronger oxidant, or catalyst) than the first step.[3]

Common Pitfall: Many "mild" oxidation protocols stall at the sulfoxide. To ensure sulfone formation, protocols must account for the deactivated nature of the sulfoxide intermediate.

Visualization: Reaction Pathway & Reagent Logic

Figure 1: The stepwise oxidation pathway. Note that the second step is rate-determining and requires robust conditions to avoid sulfoxide contamination.

Reagent Selection Guide

Select the appropriate protocol based on your substrate's complexity and scale.

| Feature | Protocol A: Oxone® | Protocol B: Na₂WO₄ / H₂O₂ | Protocol C: UHP / Phthalic Anhydride |

| Primary Use | General Lab Scale | Process Scale / Green Chem | Sensitive Substrates |

| Oxidant | Potassium Peroxymonosulfate | Hydrogen Peroxide (30%) | Urea-Hydrogen Peroxide |

| Catalyst | None (Self-catalyzing) | Sodium Tungstate | Phthalic Anhydride (in situ) |

| Solvent | MeOH/Water or Acetone/Water | Water or Biphasic | Ethyl Acetate / MeCN |

| pH | Acidic (can be buffered) | Acidic (pH ~3-5) | Neutral / Mild |

| Selectivity | High (Solvent dependent) | High (Chemoselective) | Very High (Anhydrous) |

| Byproducts | Potassium sulfates (Solid) | Water | Phthalic acid (Solid) |

Detailed Protocols

Protocol A: The "Gold Standard" (Oxone®)

Best for: Rapid, reliable synthesis of sulfones on milligram to gram scale where acid stability is not a major concern.

-

Mechanism: Oxone (potassium peroxymonosulfate) acts as a strong oxygen transfer agent.

-

Critical Parameter: Solvent choice. Aqueous ethanol favors sulfoxides; aqueous acetone or methanol at elevated temperatures drives the reaction to sulfones.

Materials:

Step-by-Step:

-

Dissolution: Dissolve the thioether (1.0 equiv) in a 1:1 mixture of MeOH:Water (0.1 M concentration).

-

Note: If substrate solubility is poor, use Acetone:Water or add THF.

-

-

Addition: Add Oxone® (2.5 equiv) in one portion at room temperature.

-

Why 2.5 eq? You need 2.0 eq stoichiometrically. The excess ensures the sluggish sulfoxide

sulfone step completes.

-

-

Reaction: Stir vigorously. The reaction is often exothermic.

-

Monitoring: Check TLC after 2 hours. If sulfoxide persists, heat to 50°C.[8]

-

-

Quench: Once complete, cool to room temperature. Slowly add saturated aqueous sodium sulfite (

) until the oxidant test (starch-iodide paper) is negative. -

Workup: Filter off the precipitated potassium salts. Concentrate the filtrate to remove organic solvent, then extract the aqueous residue with Ethyl Acetate (EtOAc).

Protocol B: Green & Scalable (Catalytic Tungstate)

Best for: Large-scale reactions, "Green" chemistry requirements, and substrates containing alkenes (high chemoselectivity).

-

Mechanism: Tungstate (

) reacts with

Materials:

-

Sodium Tungstate Dihydrate (

) - 2-5 mol% -

Phase Transfer Catalyst (e.g., Aliquat 336) - Optional for lipophilic substrates

-

Acidic Buffer (or dilute

) to adjust pH to ~3

Step-by-Step:

-

Setup: Mix substrate (1.0 equiv) and

(0.02 equiv) in water (or biphasic Toluene/Water). -

Activation: Adjust pH to ~3.0 using dilute sulfuric acid.

-

Why? The active peroxotungstate species forms most efficiently at acidic pH.

-

-

Oxidation: Heat the mixture to 60°C. Add

(30%, 2.5 equiv) dropwise.-

Safety: Dropwise addition controls the exotherm.

-

-

Completion: Stir at 60-70°C for 4-6 hours.

-

Validation: This method is excellent for driving the reaction to the sulfone without epoxidizing isolated alkenes.

-

-

Workup: Cool. Separate layers (if biphasic) or extract. Wash organic layer with bisulfite solution.

Protocol C: Anhydrous Chemoselective (UHP/Phthalic Anhydride)

Best for: Highly sensitive substrates containing hydrolyzable groups (esters, acetals) or when anhydrous conditions are required.

-

Mechanism: Urea-Hydrogen Peroxide (UHP) is a solid, anhydrous source of

. Reacting it with phthalic anhydride generates monoperoxyphthalic acid in situ, a mild oxidant.

Materials:

-

Urea-Hydrogen Peroxide (UHP) adduct[9]

-

Phthalic Anhydride[9]

-

Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

Step-by-Step:

-

Preparation: Dissolve substrate (1.0 equiv) and Phthalic Anhydride (3.0 equiv) in EtOAc or MeCN.

-

Addition: Add UHP (5.0 equiv) in small portions.

-

Reaction: Stir at reflux (approx 80°C for MeCN).

-

Note: The reaction generates phthalic acid as a byproduct, which is insoluble in cold EtOAc/MeCN.

-

-

Workup: Cool the reaction. Filter off the solid phthalic acid / urea byproduct. Wash the filtrate with bicarbonate solution (to remove residual acid) and brine.

Troubleshooting & Critical Parameters

Decision Tree for Protocol Selection

Figure 2: Decision matrix for selecting the optimal oxidation reagent.

Common Issues

-

Stalled Reaction (Sulfoxide Stop):

-

Cause: Insufficient oxidant or temperature too low.

-

Fix: Add 1.0 eq more oxidant and increase temperature by 10-20°C.

-

-

Epoxidation of Alkenes:

-

Cause: Oxidant too aggressive (e.g., mCPBA or unbuffered Oxone).

-

Fix: Switch to Protocol B (Tungstate) or use buffered Oxone.

-

-

Solubility:

-

Issue: Oxone is a salt; organic substrates may not dissolve in water.

-

Fix: Ensure adequate organic co-solvent (MeOH, Acetone, or MeCN) is used.

-

References

-

Green Organocatalytic Oxidation of Sulfides: Voutyritsa, E., et al. "Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones."[14] Synthesis, 2017.[9][14]

-

Tungstate Catalyzed Oxidation: Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst."[5][9][13] Organic Letters, 2005.[5][9][13]

-

Oxone Protocols: "Green Solid Oxidation of Sulfides to Sulfones Using Oxone." Asian Journal of Chemistry, 2009.

-

UHP/Phthalic Anhydride: Lutz, M., et al. "Metal-Free Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide and Phthalic Anhydride."[9] Synthesis, 2018.[9][16]

-

General Review: "Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones." ChemistryOpen, 2019.

Sources

- 1. yccskarad.com [yccskarad.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst [organic-chemistry.org]

- 6. jchemrev.com [jchemrev.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulfone synthesis by oxidation [organic-chemistry.org]

- 10. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]

- 11. Selective synthesis of sulfoxides and sulfones <i>via</i> controllable oxidation of sulfides with <i>N</i>-fluorobenzen… [ouci.dntb.gov.ua]

- 12. asianpubs.org [asianpubs.org]

- 13. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 14. Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones [organic-chemistry.org]

- 15. EP1334956B1 - Method for preparing sulfone or sulfoxide compound - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification methods for 2-nitrophenyl methyl sulfone from crude mixtures

Welcome to the Technical Support Center for the purification of 2-nitrophenyl methyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this compound from crude reaction mixtures. Our goal is to equip you with the scientific rationale behind purification choices to ensure the highest purity of your final product.

Understanding Your Impurity Profile: The First Step to Purity

Effective purification begins with a thorough understanding of the potential impurities in your crude 2-nitrophenyl methyl sulfone. The nature of these impurities will dictate the most effective purification strategy.

Common Sources of Impurities:

-

Starting Materials: Unreacted 2-nitrochlorobenzene or methyl mercaptan/sodium thiomethoxide, and the corresponding sulfide, methyl 2-nitrophenyl sulfide, which is the precursor to the sulfone.

-

Reaction By-products: Isomeric nitrophenyl methyl sulfones (e.g., 4-nitrophenyl methyl sulfone) if the starting nitroaromatic compound was not isomerically pure. Over-oxidation can lead to the formation of corresponding sulfonic acids.

-

Degradation Products: Although sulfones are generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures may lead to hydrolysis, though this is less common than with esters or amides.[1][2]

-

Residual Solvents and Reagents: Solvents used in the synthesis and inorganic salts from the work-up.

A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities.

Troubleshooting and FAQs: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the purification of 2-nitrophenyl methyl sulfone in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for purifying gram-scale quantities of 2-nitrophenyl methyl sulfone?

A1: For gram-scale purification, recrystallization is typically the most efficient and cost-effective method, provided a suitable solvent can be identified.[3] 2-Nitrophenyl methyl sulfone is a solid at room temperature with a melting point of approximately 107°C, which makes it an ideal candidate for recrystallization.[4][5]

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out during crystallization is a common problem that occurs when the melting point of the solid is lower than the boiling point of the solvent, or when a high concentration of impurities is present.

-

Troubleshooting Steps:

-

Lower the temperature of crystallization: Try cooling the solution slowly, and if crystals do not form, use an ice bath or even a dry ice/acetone bath.

-

Use a lower-boiling point solvent: If the compound is melting in the hot solvent, a solvent with a lower boiling point might be necessary.

-

Try a solvent pair: Dissolve the oil in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, gently warm the mixture until it becomes clear and allow it to cool slowly. Common solvent pairs include ethanol-water or dichloromethane-hexane.[6][7]

-

Pre-purify by column chromatography: If the impurity load is very high, a quick filtration through a plug of silica gel or a full column chromatography run may be necessary to remove the bulk of the impurities before attempting recrystallization.

-

Q3: I performed a recrystallization, but my product is still impure. What are the next steps?

A3: If a single recrystallization is insufficient, you have several options:

-

Perform a second recrystallization: Sometimes, a second recrystallization from the same or a different solvent system is necessary to achieve high purity.

-

Use activated charcoal: If your product has a persistent color, it may be due to highly colored impurities. Adding a small amount of activated charcoal to the hot solution before filtering can help remove these. Be aware that charcoal can also adsorb some of your product, leading to a lower yield.

-

Switch to column chromatography: For difficult-to-separate impurities, column chromatography offers a higher degree of separation.

Q4: What are the recommended starting conditions for column chromatography of 2-nitrophenyl methyl sulfone?

A4: A good starting point for column chromatography would be:

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.[8][9]

-

Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A gradient of hexane and ethyl acetate is a common choice for nitroaromatic compounds.[10] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase it while monitoring the elution with TLC. A mixture of dichloromethane and hexane can also be effective.[10] The optimal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate.[8]

Q5: My sulfone seems to be degrading on the silica gel column. Why is this happening and how can I prevent it?

A5: While sulfones are generally stable, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

-

Potential Cause: The silica gel surface is acidic and can catalyze the hydrolysis or rearrangement of certain molecules, especially if there are other functional groups present that are sensitive to acid.

-

Solutions:

-

Use neutral or basic alumina: Alumina is another common stationary phase and is available in neutral, acidic, or basic forms. For compounds sensitive to acid, neutral or basic alumina can be a good alternative.[3]

-

Deactivate the silica gel: You can neutralize the acidity of silica gel by adding a small amount of a non-polar tertiary amine, like triethylamine (~0.1-1%), to the eluent.

-

Use reverse-phase chromatography: If the compound is still unstable, reverse-phase chromatography using a C18-functionalized silica gel is a milder alternative.[3] A suitable mobile phase would be a mixture of acetonitrile and water.[11]

-

Detailed Experimental Protocols

The following protocols provide a starting point for the purification of 2-nitrophenyl methyl sulfone. Optimization may be necessary based on the specific impurity profile of your crude material.

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

Nitroaryl compounds often recrystallize well from alcoholic solvents.[12] Ethanol is a good first choice to try.

Methodology:

-

Solubility Test: In a small test tube, add a small amount of your crude 2-nitrophenyl methyl sulfone and a few drops of ethanol. Observe the solubility at room temperature. Heat the test tube in a warm water bath to see if the compound dissolves. An ideal solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the crude 2-nitrophenyl methyl sulfone in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot ethanol dropwise if necessary to achieve complete dissolution.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Data Summary Table:

| Parameter | Recommended Value/Range |

| Recrystallization Solvent | Ethanol |

| Crude to Solvent Ratio (w/v) | Start with ~1:5 to 1:10 and add more solvent as needed |

| Dissolution Temperature | Near the boiling point of ethanol (~78°C) |

| Crystallization Temperature | Room temperature, then 0-4°C |

| Expected Purity | >98% (may require a second recrystallization) |

Protocol 2: Column Chromatography

This method is recommended for removing impurities with similar polarity to the product.

Methodology:

-

TLC Analysis: Develop a TLC method to separate the components of your crude mixture. A good starting eluent is 10-20% ethyl acetate in hexane. The desired product should have an Rf value between 0.2 and 0.4.

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

-

Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles.

-

Allow the silica to settle, and then add a thin layer of sand on top.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

-

Carefully add the sample solution to the top of the column.

-

Alternatively, for less soluble compounds, "dry loading" is recommended. Adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. The resulting dry powder is then added to the top of the column.

-

-

Elution:

-

Begin eluting with the least polar solvent mixture.

-

Collect fractions and monitor their composition by TLC.

-

If the product is not eluting, gradually increase the polarity of the eluent (e.g., from 5% to 10% to 20% ethyl acetate).

-

-

Isolation: Combine the pure fractions containing the 2-nitrophenyl methyl sulfone and remove the solvent using a rotary evaporator.

Data Summary Table:

| Parameter | Recommended Condition |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) |

| Sample Loading | Wet or Dry Loading |

| Monitoring | Thin Layer Chromatography (TLC) |

| Expected Purity | >99.5% |

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of 2-nitrophenyl methyl sulfone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pure-synth.com [pure-synth.com]

- 5. labproinc.com [labproinc.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. web.uvic.ca [web.uvic.ca]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Separation of 4-Chloro-2-nitrophenyl methyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Reagents & Solvents [chem.rochester.edu]

Technical Support Center: Troubleshooting Low Yields in SNAr Reactions of Ortho-Nitro Sulfones

For Researchers, Scientists, and Drug Development Professionals